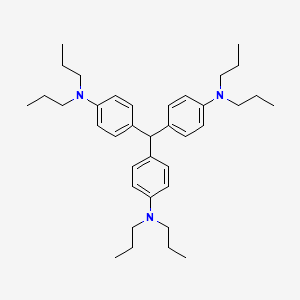
Benzenamine, 4,4',4''-methylidynetris[N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- is a complex organic compound with a unique structure that includes three benzenamine groups connected by a central carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- typically involves the reaction of benzenamine derivatives with formaldehyde and a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’,4’'-methylidynetris[N,N-dimethyl-]
- Benzenamine, 4,4’,4’'-methylidynetris[N,N-diethyl-]
- Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl-]
Uniqueness
Benzenamine, 4,4’,4’'-methylidynetris[N,N-dipropyl- stands out due to its specific alkyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
60813-12-9 |
|---|---|
Molecular Formula |
C37H55N3 |
Molecular Weight |
541.9 g/mol |
IUPAC Name |
4-[bis[4-(dipropylamino)phenyl]methyl]-N,N-dipropylaniline |
InChI |
InChI=1S/C37H55N3/c1-7-25-38(26-8-2)34-19-13-31(14-20-34)37(32-15-21-35(22-16-32)39(27-9-3)28-10-4)33-17-23-36(24-18-33)40(29-11-5)30-12-6/h13-24,37H,7-12,25-30H2,1-6H3 |
InChI Key |
UXBWXMXAXJKBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CCC)CCC)C3=CC=C(C=C3)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















